Lupulone C

Description

Chemical Classification and Occurrence within Humulus lupulus L.

Lupulones are classified as prenylated phloroglucinol derivatives. researchgate.net They form a key component of the bitter resins found in the female inflorescences of the hop plant. mdpi.com Specifically, these compounds are biosynthesized and stored in the lupulin glands, which are small, yellow-green glands located on the hop cones. mdpi.com The concentration and specific composition of lupulones can vary significantly depending on the hop cultivar, growing conditions, and the ripeness of the cones at harvest. mdpi.com

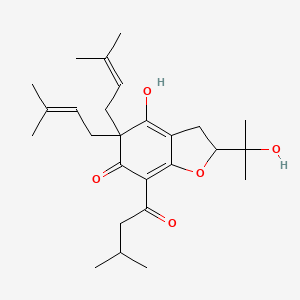

Chemically, lupulones are characterized by a complex cyclohexadienone core structure with multiple functional groups, including prenyl side chains and an acyl group. cymitquimica.comnih.gov These structural features, particularly the hydrophobic prenyl groups, are believed to be crucial for their biological activity. wikipedia.org Lupulone (B1675512) is generally insoluble in water but soluble in organic solvents. cymitquimica.com The β-acids are less acidic and water-soluble than the isomerized α-acids that are well-known in brewing. wikipedia.org

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₃₈O₄ cymitquimica.comnih.govwikipedia.org |

| Molar Mass | 414.586 g·mol⁻¹ wikipedia.org |

| Appearance | Yellow powder wikipedia.org |

| Melting Point | 92–94 °C (198–201 °F) wikipedia.org |

| Solubility in Water | Insoluble wikipedia.org |

| CAS Number | 468-28-0 cymitquimica.comnih.govwikipedia.orgmedchemexpress.com |

Research Trajectories and Significance of Lupulone

The scientific perspective on lupulones has evolved dramatically, with research shifting from their secondary role in brewing to their primary biological activities. doaj.org A significant body of evidence now highlights the diverse pharmacological effects of these compounds, positioning them as potential agents for therapeutic applications. medchemexpress.comdoaj.org

Key Research Areas:

Antimicrobial Activity : Lupulones have demonstrated potent activity against various microorganisms, particularly Gram-positive bacteria. wikipedia.orgnih.gov Research has identified colupulone and lupulone as major contributors to the antibacterial effect of hop extracts. researchgate.net Studies have shown efficacy against bacteria such as Bacillus subtilis and Staphylococcus aureus. caymanchem.com This antimicrobial action is a key reason hops have been historically used as a natural preservative in beer. cymitquimica.comresearchgate.net

Anti-inflammatory Properties : β-acids have been shown to possess anti-inflammatory effects. cymitquimica.combiointerfaceresearch.com This has led to their investigation in models of inflammation and for potential use in treating inflammatory conditions.

Anticancer and Antineoplastic Activity : A significant trajectory of modern lupulone research is in oncology. nih.gov Studies have shown that lupulone can inhibit the proliferation and migration of certain cancer cells. caymanchem.com It has been found to induce apoptosis (programmed cell death) in human colon cancer cells and has been investigated for its effects on prostate cancer cells. mdpi.comcaymanchem.comnih.gov

Anti-angiogenic Effects : Lupulone has been observed to have anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels. nih.gov This activity is relevant in cancer research, as tumors require angiogenesis to grow. caymanchem.com

Antioxidant Activity : Research has also pointed to the antioxidant capabilities of lupulones, which can scavenge free radicals and inhibit lipid peroxidation. caymanchem.com

This expanding body of research underscores the significance of lupulones beyond the brewery, recasting them as bioactive molecules with considerable potential in medicine and pharmacology. doaj.orgbiointerfaceresearch.com

Lupulone Homologues and Natural Derivatives

The term "lupulone" or "β-acid" does not refer to a single molecule but rather to a group of structurally related homologues. mdpi.comresearchgate.net These compounds share the same core phloroglucinol structure but differ in the chemical composition of the acyl side chain attached to the ring. nih.gov The primary homologues found in hops are lupulone, colupulone, and adlupulone. researchgate.net

The specific homologue "Lupulone C" is identified in chemical databases with a distinct structure and CAS number, indicating a specific variation within this class of compounds. medchemexpress.com While much of the literature discusses the properties of the lupulone mixture or the most abundant homologues, the existence of minor homologues like this compound highlights the chemical diversity within the hop plant.

In addition to these natural homologues, lupulones can be transformed into other derivatives. The most common derivatives are oxidation products that form during the aging of hops, such as hulupones. nih.govishs.org Researchers have also worked on creating synthetic derivatives of lupulone to enhance its biological activity, for instance, in the context of prostate cancer research. nih.govnih.gov

| Compound Name | CAS Number | Notes |

|---|---|---|

| Lupulone | 468-28-0 nih.govwikipedia.org | A primary β-acid homologue, often studied as a representative of the class. nih.gov |

| Colupulone | N/A | A major β-acid homologue, identified as a key contributor to antimicrobial activity. researchgate.net |

| Adlupulone | N/A | A major β-acid homologue. researchgate.net |

| This compound | 613683-50-4 medchemexpress.com | A specific homologue identified as an inhibitor of NO production. medchemexpress.com |

| Hulupone (B1617202) | N/A | An oxidation product of lupulone, contributes to bitterness in aged hops. nih.govishs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-(2-hydroxypropan-2-yl)-7-(3-methylbutanoyl)-5,5-bis(3-methylbut-2-enyl)-2,3-dihydro-1-benzofuran-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O5/c1-15(2)9-11-26(12-10-16(3)4)23(28)18-14-20(25(7,8)30)31-22(18)21(24(26)29)19(27)13-17(5)6/h9-10,17,20,28,30H,11-14H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIUJFSCSONDPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=C2C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC(O2)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Extraction Methodologies for Lupulone

Challenges in Lupulone (B1675512) Isolation and Purity Assessment

The isolation and purification of lupulones present several challenges. A significant issue is the structural complexity of lupulones, which can exist in multiple tautomeric forms. This characteristic complicates comprehensive structural characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Furthermore, hop extracts are complex mixtures containing numerous compounds with similar chemical properties, making the separation of lupulones from α-acids and other resinous materials difficult. nih.gov The extraction process itself can be time-consuming and labor-intensive, sometimes requiring harsh conditions like high temperatures and pressures. nih.gov

Accurate purity assessment is another challenge. The development of reliable analytical methods is essential. A method using Ultra High Performance Liquid Chromatography coupled to Diode Array Detection (UHPLC-DAD) has been developed for the separate quantification of co-, n-, and ad-lupulone, which allows for more accurate assessment of the composition of hop-based products. researchgate.netnutraingredients.com

Optimization of Extraction Conditions for Enhanced Lupulone Yields

Optimizing extraction parameters is crucial for maximizing the yield and purity of lupulones. Key variables that can be adjusted include the choice of solvent, temperature, pressure (in SFE), and extraction time.

For acid-alkali precipitation, a study identified the optimal conditions for separating lupulone as a potassium hydroxide (KOH) dosage of 6.5% (m/m), an anhydrous alcohol dosage of 1 mL/g, and a solid-to-solvent ratio of 1:60 g/mL. spkx.net.cn This optimization resulted in a lupulone purity of up to 87.12%. spkx.net.cn

In supercritical fluid extraction, response surface methodology (RSM) has been used to optimize conditions. nih.gov One study found that SFE-CO₂ at 37 MPa and 43 °C for 80 minutes resulted in a high extraction yield (26.3 g/100 g) and an extract rich in β-bitter acids (345.0 mg/g extract). nih.gov Another study optimizing for flavonoids found that temperature had a complex effect, with yield increasing from 40 °C to 50 °C, then decreasing, and increasing again at higher temperatures, though the recovery was highest at 50 °C. nih.gov

For solvent extraction, a study optimizing the recovery of various hop compounds found that an extraction performed at room temperature for 89 minutes with a solvent mixture of 19.7% (v/v) methanol in dichloromethane yielded a recovery of 89.14% for β-acids. nih.gov The choice of solvent plays a significant role; for example, adding an antioxidant like ascorbic acid was found to increase the measured yield of lutein (another plant compound) in acetone and isopropyl alcohol extracts by 33% and 8%, respectively, suggesting that preventing degradation during extraction is a key optimization strategy. researchgate.net

Table 3: Optimized Conditions for Different Lupulone Extraction Methods

| Method | Key Parameters | Optimized Values | Resulting Purity/Yield |

| Acid-Alkali Precipitation | KOH dosage, Alcohol dosage, Solid-to-solvent ratio | 6.5% (m/m), 1 mL/g, 1:60 g/mL | 87.12% Purity |

| Supercritical CO₂ Extraction | Pressure, Temperature, Time | 37 MPa, 43 °C, 80 min | 26.3% Yield, 345.0 mg/g β-acids in extract |

| Organic Solvent Extraction | Solvent, Time, Temperature | 19.7% Methanol in Dichloromethane, 89 min, Room Temp. | 89.14% β-acid recovery |

Analytical Methodologies for Lupulone Characterization and Quantification

Chromatographic Techniques for Lupulone (B1675512) Analysis

Chromatography is a cornerstone for the analysis of hop bitter acids, providing the necessary resolution to separate structurally similar lupulone analogues from each other and from other hop constituents. High-performance liquid chromatography is the most prevalent technique, though electromigration methods like capillary zone electrophoresis have also been applied.

High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the determination of lupulones. researchgate.net It offers excellent separation of α-acids and β-acids, allowing for their precise quantification. agraria.com.br The versatility of HPLC lies in the various stationary and mobile phases that can be employed to optimize the separation of these non-polar compounds.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of lupulones. vcu.edu This technique utilizes a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, and a polar mobile phase. Separation is based on the hydrophobic interactions of the analytes with the stationary phase. vcu.edu The different side chains on the lupulone analogues (lupulone, colupulone, and adlupulone) result in slight differences in hydrophobicity, enabling their separation. nih.gov

The mobile phase usually consists of a mixture of an organic solvent, such as methanol or acetonitrile, and an acidified aqueous solution. researchgate.net The addition of an acid, like formic acid or phosphoric acid, is necessary to suppress the ionization of the acidic hydroxyl groups on the lupulone molecules, ensuring they remain in their neutral, more retained form, which leads to better peak shape and resolution. researchgate.net Detection is typically performed using a UV detector at wavelengths where lupulones exhibit strong absorbance, such as 326 nm. mtc-usa.comscielo.br

Table 1: Example of RP-HPLC Method Parameters for Lupulone Analysis

| Parameter | Conditions |

| Column | Cogent Bidentate C18™, 4µm, 4.6 x 75mm mtc-usa.com |

| Mobile Phase | 80% Methanol, 20% Water with 0.1% Formic Acid mtc-usa.com |

| Flow Rate | 0.5 mL/min mtc-usa.com |

| Detection | UV at 326 nm mtc-usa.com |

| Elution Order | Colupulone, followed by co-eluting Lupulone and Adlupulone nih.gov |

Ultra-High Performance Liquid Chromatography (UPLC or UHPLC) represents a significant advancement over conventional HPLC. It employs columns packed with sub-2 µm particles, which allows for faster analysis times, greater resolution, and improved sensitivity. lincoln.ac.nz When coupled with a Photo Diode Array (PDA or DAD) detector, UHPLC provides not only quantitative data but also qualitative information, as the DAD detector acquires the full UV-Vis spectrum for each peak. lincoln.ac.nz

This spectral information is highly valuable for peak identification and purity assessment. The UV spectra for β-acids (lupulones) are distinct from those of α-acids (humulones), aiding in their unambiguous identification. lincoln.ac.nz A typical UHPLC-DAD method for lupulones uses a C18 reversed-phase column and a gradient elution with an acidified water/methanol or water/acetonitrile mobile phase. scielo.brresearchgate.net The short analysis time, often under 5 minutes, makes this technique highly suitable for high-throughput screening of hop samples. lincoln.ac.nz

Table 2: UPLC-DAD Method Parameters for Hop Bitter Acid Analysis

| Parameter | Conditions |

| Column | Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm scielo.br |

| Mobile Phase | Gradient elution with Methanol and Water containing 0.17% v/v Formic Acid lincoln.ac.nz |

| Flow Rate | 0.2 mL/min lincoln.ac.nz |

| Detection | PDA scan from 190–450 nm; quantification at 326 nm scielo.brresearchgate.net |

| Analysis Time | < 4 minutes for compounds of interest lincoln.ac.nz |

Capillary Zone Electrophoresis (CZE) is an alternative separation technique that has been applied to the analysis of hop acids. advms.plnih.gov CZE separates ionized molecules in a capillary filled with an electrolyte buffer under the influence of a high electric field. The separation is based on differences in the charge-to-size ratio of the analytes. For hop acids, analysis is typically carried out in an alkaline buffer, which deprotonates the acidic functional groups, rendering the molecules negatively charged. researchgate.net

While CZE is capable of separating α-acids from β-acids, baseline separation of the individual lupulone analogues can be challenging with simple CZE methods. advms.pl However, the technique is very fast, with analysis times often around 10 minutes, and requires minimal solvent consumption. nih.gov Optimized CZE methods have been developed using specific buffer compositions, such as a mix of sodium dihydrogen phosphate and sodium tetraborate, to improve separation. researchgate.net

Table 3: Optimized CZE Method Parameters for Hop Acid Analysis

| Parameter | Conditions |

| Buffer | 25 mM NaH₂PO₄, 60 mM Na₂B₄O₇, pH 8.2 researchgate.net |

| Voltage | 30 kV researchgate.net |

| Temperature | 20 °C researchgate.net |

| Analysis Time | ~10 minutes nih.gov |

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Elucidation of Lupulone Structure

Spectroscopic methods are indispensable for the definitive structural confirmation of isolated compounds. For a complex molecule like lupulone, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for complete structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to elucidate the structure of lupulones. researchgate.net However, the NMR spectral analysis of lupulones is significantly complicated by the presence of multiple tautomeric forms in solution. nih.gov This tautomerism can lead to the appearance of multiple sets of signals for a single compound, making direct interpretation challenging. researchgate.netnih.gov

Despite these challenges, NMR analysis, often in combination with other techniques like X-ray crystallography, has been used to confirm the molecular structure of lupulone analogues. nih.gov Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, can help to piece together the molecular structure by establishing correlations between protons and carbons. For instance, ¹³C NMR spectra of lupulones show characteristic signals for the carbonyl groups and the olefinic carbons of the prenyl side chains. researchgate.netieeesem.com The structural identity of synthesized lupulones has been confirmed by converting them into cyclic derivatives, which simplifies the NMR analysis and allows for unambiguous structural confirmation. nih.gov

Mass Spectrometry (MS) in Lupulone Characterization

Mass spectrometry (MS) is a pivotal tool for the structural elucidation and identification of lupulones. When coupled with liquid chromatography (LC-MS), it allows for the separation and analysis of complex mixtures, such as hop extracts. In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The resulting fragmentation pattern is unique to a specific molecular structure and serves as a chemical fingerprint.

High-resolution mass spectrometry (HR-MS) techniques, such as those using Time-of-Flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements, enabling the determination of elemental compositions for parent ions and their fragments. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) further enhances characterization by isolating a specific ion and inducing fragmentation, which provides detailed structural information. nih.gov

The characterization of lupulone congeners is facilitated by consistent mass differences between them. For instance, the molecular weight difference between lupulone and its congener colupulone is 14 Da, corresponding to a CH₂ group difference in their acyl side chains. This same mass difference is observed in their respective fragment ions, aiding in their specific identification within a complex mixture. researchgate.net The negative ionization mode is often found to be more suitable for the analysis of hop bitter acids. researchgate.net

| Congener | Molecular Formula | Molecular Weight (Da) | Key Fragmentation Characteristic |

|---|---|---|---|

| Lupulone | C₂₆H₃₈O₄ | 414.58 | Parent ion and fragments are 14 Da higher than colupulone. researchgate.net |

| Colupulone | C₂₅H₃₆O₄ | 400.55 | Base congener for comparison. researchgate.net |

| Adlupulone | C₂₆H₃₈O₄ | 414.58 | Isomeric with lupulone, differentiation requires chromatographic separation. proquest.com |

UV-Visible Spectrophotometry for Quantification and Identification

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of α- and β-acids in hops. researchgate.net This method is based on the principle that these compounds absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the compound in the solution, according to the Beer-Lambert law.

β-acids, including Lupulone C, exhibit characteristic absorption maxima at specific wavelengths. Typically, spectra for β-acids show prominent peaks around 230 nm and 345 nm. researchgate.net For quantitative analysis, measurements are often performed at these wavelengths. However, a significant drawback of UV-Vis spectrophotometry is its susceptibility to interference from other compounds present in hop extracts that also absorb light in the UV region. umsl.edu This can lead to overestimated concentrations. Therefore, while useful for rapid screening, it is often complemented by more specific chromatographic methods for accurate quantification.

Recent studies have explored the pH dependence of the UV-Vis spectra of lupulones, noting that changes in pH can cause shifts in the absorption peaks as the molecule undergoes deprotonation. jasco.com.br At low pH values, a wide peak around 330 nm with a shoulder at approximately 350 nm is observed for colupulone. jasco.com.br

| Compound Class | Wavelength 1 (λmax) | Wavelength 2 (λmax) |

|---|---|---|

| β-Acids (Lupulones) | ~230 nm researchgate.net | ~345 nm researchgate.net |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govspringernature.com This technique is essential for chiral molecules like lupulones, which contain stereogenic centers. The process involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of each atom.

The determination of absolute configuration relies on a phenomenon known as anomalous dispersion (or resonant scattering). researchgate.net This effect allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). While traditionally challenging for molecules containing only light atoms (like carbon, hydrogen, and oxygen), modern advancements in detectors, X-ray sources, and analytical methods have made it possible to determine the absolute configuration with greater confidence even without the presence of heavy atoms. mit.edu

A primary challenge in applying this technique to lupulones is the difficulty in obtaining crystals of sufficient quality suitable for X-ray diffraction analysis. researchgate.net The process often requires extensive purification and crystallization screening. google.com When successful, however, X-ray crystallography provides unambiguous proof of the relative and absolute stereochemistry of the molecule.

Metabolome Profiling and Advanced Analytical Integration

Metabolomics involves the comprehensive study of the complete set of small molecules (metabolites) within a biological sample. In the context of Humulus lupulus, untargeted metabolomics aims to capture and analyze the entire phytochemical profile, rather than focusing on a few specific compounds. nih.gov This approach provides a holistic view of the plant's chemistry, enabling applications such as cultivar classification, investigation of environmental impacts on plant metabolism, and the discovery of novel compounds. nih.govcuny.edu

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of plant metabolomics due to its high sensitivity and ability to separate and detect a vast number of compounds in a single analysis. mdpi.com By applying LC-MS-based untargeted metabolomics, researchers can generate complex datasets containing thousands of metabolic features. proquest.com Statistical tools, such as principal component analysis (PCA), are then used to analyze this data, identify patterns, and pinpoint the specific metabolites—including various lupulone congeners and their derivatives—that differentiate hop varieties or samples grown under different conditions. proquest.comsciex.com

Method Validation and Challenges in Quantitative Analysis of Lupulone Congeners

The accurate quantitative analysis of lupulone congeners presents several analytical challenges. A primary difficulty arises from the structural similarity of the congeners (e.g., lupulone, colupulone, adlupulone), which can lead to co-elution during chromatographic separation, making individual quantification difficult. acs.orgwilkes.edu Furthermore, lupulones are susceptible to oxidation and degradation, which can alter their concentrations during sample storage and preparation. researchgate.net

When analyzing lupulones in complex matrices like beer or hop extracts, matrix effects can significantly impact analytical accuracy, particularly in mass spectrometry-based methods. researchgate.net Co-extracted compounds can suppress or enhance the ionization of the target analytes, leading to inaccurate results.

To ensure the reliability and accuracy of quantitative data, analytical methods must be thoroughly validated. Method validation is a regulatory requirement in many industries and follows guidelines such as those from the International Conference on Harmonisation (ICH). ugm.ac.idpharmaguideline.com The validation process assesses several key parameters to demonstrate that the method is fit for its intended purpose. nih.gov

| Parameter | Description |

|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. nih.gov |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. welch-us.com |

| Range | The interval between the upper and lower concentrations of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmaguideline.com |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as repeatability (intra-assay precision) and intermediate precision. pharmaguideline.com |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. welch-us.com |

Biosynthetic Pathways and Metabolic Engineering of Lupulone

Endogenous Biosynthesis of Lupulone (B1675512) in Humulus lupulus L.

The endogenous production of lupulone occurs within specialized structures of the female hop cone and is a tightly regulated process involving enzymes localized in different subcellular compartments.

The biosynthesis of lupulone begins with the convergence of precursors from several primary metabolic pathways. The core aromatic structure is derived from the condensation of an acyl-CoA and three molecules of malonyl-CoA. researchgate.net The specific acyl-CoA used determines the analogue of the final bitter acid produced. For lupulone, the side chain originates from leucine, which is converted to isovaleryl-CoA. researchgate.netmdpi.com

The key enzymatic steps for precursor formation are:

Branched-Chain Amino Acid (BCAA) Metabolism : Leucine is degraded in the mitochondria by branched-chain amino transferase 1 (BCAT1) and branched-chain keto-acid dehydrogenase (BCKDH) to produce isovaleryl-CoA. nih.gov

Polyketide Synthesis : In the cytosol, the enzyme valerophenone synthase (VPS), a type III polyketide synthase, catalyzes the condensation of one molecule of isovaleryl-CoA with three molecules of malonyl-CoA to form the phloroglucinol derivative, phlorisovalerophenone (PIVP). nih.govoup.com

Isoprenoid Precursor Supply : The prenyl (dimethylallyl) groups that are added to the PIVP core are supplied in the form of dimethylallyl diphosphate (DMAPP). nih.gov In hop glandular trichomes, DMAPP is primarily synthesized via the plastidial methylerythritol 4-phosphate (MEP) pathway. nih.govnih.gov

| Precursor Molecule | Originating Pathway | Key Enzyme(s) | Resulting Intermediate |

| Isovaleryl-CoA | Leucine Degradation | BCAT1, BCKDH | Acyl side-chain precursor |

| Malonyl-CoA | Fatty Acid Biosynthesis | Acetyl-CoA Carboxylase | Extender units for polyketide synthesis |

| Dimethylallyl diphosphate (DMAPP) | Methylerythritol 4-phosphate (MEP) Pathway | DXS, HDR | Prenyl group donor |

The defining steps in lupulone biosynthesis are the sequential additions of three prenyl groups to the PIVP aromatic ring. These reactions are catalyzed by membrane-bound aromatic prenyltransferases located in the chloroplasts. researchgate.netnih.gov

Two key enzymes, HlPT1 and HlPT2, are responsible for these prenylations:

HlPT1 (or HlPT1L) : This enzyme catalyzes the first prenylation step, adding a single DMAPP moiety to the PIVP core. researchgate.netresearchgate.net HlPT1 is also involved in the biosynthesis of prenylflavonoids like xanthohumol (B1683332). researchgate.net

HlPT2 : This enzyme is responsible for the subsequent two prenylation steps. researchgate.net It adds the second and third prenyl groups to the monoprenylated intermediate, ultimately forming lupulone. nih.govresearchgate.net

Research suggests that HlPT1 and HlPT2 physically interact to form a functional heteromeric complex, or metabolon, which enhances the efficiency of the sequential prenylation reactions in the β-bitter acid pathway. researchgate.netnih.gov

The biosynthesis of lupulone is under strict genetic control, with the expression of key pathway genes being highly upregulated in the lupulin glands. oup.comnih.gov The stability of the chemical profile within a specific hop variety indicates that this process is genetically determined. oup.com

The expression of biosynthetic genes is controlled by a network of transcription factors, primarily from the bHLH, MYB, WDR, and WRKY families. nih.gov These transcription factors can form various complexes to regulate the promoters of genes involved in bitter acid and prenylflavonoid biosynthesis. For instance, heterotrimeric MBW complexes (e.g., HlMyb3/HlbHLH2/HlWDR1) and binary complexes (e.g., HlbHLH2/HlWDR1) have been identified as key regulators. nih.gov The expression levels of genes like HlBCAT1, HlVPS, HlPT1L, and HlPT2 are significantly higher in lupulin glands compared to other tissues like leaves, confirming tissue-specific regulation. nih.gov

The entire process of lupulone biosynthesis and accumulation is compartmentalized within specialized structures on the female hop cones called lupulin glands. nih.govnih.gov These are multicellular, peltate glandular trichomes that function as secretory factories for secondary metabolites. researchgate.netnih.gov

Within the secretory cells of these glands, the biosynthetic pathway is further distributed across different organelles:

Mitochondria : The degradation of branched-chain amino acids to provide acyl-CoA precursors occurs here. nih.gov

Cytosol : The formation of the PIVP core by valerophenone synthase (VPS) takes place in the cytosol. nih.gov

Plastids (Chloroplasts) : The MEP pathway for DMAPP synthesis and the crucial prenylation steps catalyzed by HlPT1 and HlPT2 are localized to the plastids. nih.govnih.gov

The final lupulone product is stored in the subcuticular cavity of the lupulin gland. nih.gov

| Biosynthetic Stage | Subcellular Location | Key Molecules/Enzymes |

| Acyl-CoA Precursor Formation | Mitochondria | BCAT1, BCKDH |

| PIVP Core Synthesis | Cytosol | Valerophenone synthase (VPS) |

| Prenyl Group (DMAPP) Synthesis | Plastids (MEP Pathway) | DXS, HDR |

| Aromatic Prenylation | Plastids | HlPT1, HlPT2 |

| Final Product Accumulation | Subcuticular Cavity of Gland | Lupulone |

Heterologous Synthesis of Lupulone in Engineered Microbial Systems

The complexity of agricultural production and the demand for pure compounds have driven research into producing lupulones in engineered microorganisms. Saccharomyces cerevisiae (brewer's yeast) is a particularly attractive host due to its tolerance for bitter acids and its native mevalonate (MVA) pathway, which produces the precursor DMAPP. researchgate.net

Reconstructing the lupulone biosynthetic pathway in yeast involves introducing the necessary genes from Humulus lupulus. A synthetic pathway typically consists of five key hop genes required to convert primary metabolites into lupulone. nih.govresearchgate.net

However, initial attempts to express these genes in S. cerevisiae resulted in the accumulation of precursors but not the final lupulone product. nih.gov This highlighted a major challenge in heterologous synthesis: the limitation of precursors, particularly the prenyl donor DMAPP. researchgate.net The native yeast MVA pathway directs a significant portion of its carbon flux towards the synthesis of essential compounds like ergosterol, creating competition for precursors needed for lupulone production. researchgate.net

Several metabolic engineering strategies have been employed to overcome this bottleneck:

Overexpression of MVA Pathway Genes : Efforts to increase precursor supply by overexpressing key enzymes in the MVA pathway, such as 3-hydroxy-3-methyl glutaryl co-enzyme A reductase (HMG-CoA reductase), did not initially result in detectable lupulone production. nih.gov

Downregulation of Competing Pathways : A successful strategy involved chemically downregulating the competing ergosterol biosynthesis pathway. researchgate.netresearchgate.net By adding a small molecule inhibitor, ketoconazole, the consumption of precursors for ergosterol synthesis was reduced, redirecting the metabolic flux towards the engineered lupulone pathway and leading to the successful, albeit trace, production of lupulones. nih.govresearchgate.net

This work demonstrates that a combination of molecular and chemical biology is a viable strategy for regulating metabolism for the heterologous production of complex plant-derived natural products like lupulone. nih.govresearchgate.net Further engineering to enhance the supply of all precursors (branched-chain amino acids, malonyl-CoA, and DMAPP) and limit competitive pathways will be necessary to achieve higher production yields. researchgate.net

Strategies for Enhancing Biosynthetic Precursor Availability

The heterologous production of complex natural products like lupulone is often constrained by the limited availability of necessary biosynthetic precursors in chassis organisms such as Saccharomyces cerevisiae. The biosynthesis of lupulone, a prenylated phloroglucinol derivative, requires a steady supply of several key precursors: branched-chain amino acids (BCAAs), malonyl-CoA, and the isoprenoid building block, dimethylallyl pyrophosphate (DMAPP). researchgate.netresearchgate.net The low endogenous supply of these molecules, particularly DMAPP, is considered a primary bottleneck in achieving high yields of lupulone and other hop bitter acids in microbial systems. researchgate.net Consequently, metabolic engineering efforts have focused on rationally designing microbial cell factories to overcome these limitations.

A principal strategy involves upregulating native biosynthetic pathways that lead to the formation of these precursors. For DMAPP, which is essential for the characteristic prenyl groups of lupulone, the mevalonate (MVA) pathway is the source in yeast. A logical approach is to overexpress key, rate-limiting enzymes in this pathway. One such target is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGR), which catalyzes a critical step in the MVA pathway. researchgate.netresearchgate.net However, research has shown that simply overexpressing HMGR alone is insufficient to achieve detectable levels of lupulone. researchgate.net This indicates that other factors, such as competing metabolic pathways that drain the precursor pool, play a significant role.

A more effective and crucial strategy is the downregulation of competing metabolic fluxes. In S. cerevisiae, the MVA pathway not only supplies DMAPP for secondary metabolite production but is also vital for the synthesis of essential compounds like ergosterol, a key component of the fungal cell membrane. The ergosterol biosynthesis pathway is a major sink for DMAPP, directly competing with the engineered lupulone pathway. researchgate.net Therefore, limiting the metabolic flux towards ergosterol can redirect DMAPP towards the desired product. This can be achieved through genetic modifications, such as mutating or downregulating the expression of key enzymes in the ergosterol pathway, like farnesyl diphosphate synthase (ERG20). researchgate.netresearchgate.net By carefully balancing the upregulation of precursor supply with the downregulation of competing pathways, a significant increase in the availability of precursors for lupulone biosynthesis can be achieved.

Table 1: Key Precursors for Lupulone Biosynthesis and Metabolic Engineering Targets

| Precursor | Biosynthetic Pathway | Key Engineering Target (Enzyme) | Strategy |

| Dimethylallyl Pyrophosphate (DMAPP) | Mevalonate (MVA) Pathway | HMG-CoA Reductase (HMGR) | Upregulation/Overexpression |

| Dimethylallyl Pyrophosphate (DMAPP) | Ergosterol Biosynthesis | Farnesyl Diphosphate Synthase (ERG20) | Downregulation/Inhibition |

| Malonyl-CoA | Acetyl-CoA Carboxylation | Acetyl-CoA Carboxylase (ACC) | Upregulation/Overexpression |

| Branched-Chain Amino Acids (BCAAs) | BCAA Biosynthesis | Branched-Chain Aminotransferases | Upregulation/Overexpression |

Chemical Biology Approaches for Biosynthesis Modulation

Chemical biology offers powerful tools to modulate metabolic pathways, providing an alternative or complementary approach to genetic engineering. These methods utilize small molecules to control enzyme activity or gene expression, allowing for dynamic and often reversible regulation of biosynthetic processes.

A prominent example of this approach in the context of lupulone biosynthesis is the chemical downregulation of the competing ergosterol pathway. researchgate.net Instead of genetically modifying enzymes like ERG20, researchers have successfully used small-molecule inhibitors to achieve a similar outcome. Specifically, the antifungal agent ketoconazole has been employed to inhibit the ergosterol biosynthesis pathway in engineered Saccharomyces cerevisiae. researchgate.netresearchgate.net Ketoconazole is a well-known inhibitor of lanosterol 14-alpha-demethylase, a crucial cytochrome P450 enzyme in the later stages of the ergosterol pathway. nih.govresearchgate.net Its application leads to a depletion of ergosterol and an accumulation of upstream precursors. nih.govfrontiersin.org This inhibition effectively reduces the consumption of DMAPP by the ergosterol pathway, thereby increasing its availability for the heterologous lupulone synthesis pathway.

This combination of molecular biology (introducing the five essential hop genes for the lupulone pathway) and chemical biology (adding ketoconazole to the culture medium) proved to be a successful strategy. researchgate.net While genetic modifications alone, such as the overexpression of HMG-CoA reductase, failed to produce detectable lupulone, the addition of ketoconazole enabled the successful synthesis of the target compound. researchgate.net This demonstrates that chemical modulation can be a critical step in redirecting metabolic flux and overcoming precursor limitations that are not easily solved by genetic upregulation alone.

More advanced techniques that blur the line between genetic and chemical biology, such as CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats), are also being developed for hop (Humulus lupulus). nih.govbohrium.com The CRISPR/Cas9 system allows for precise and targeted gene editing and could be used to finely tune the expression of genes in both the lupulone precursor pathways and competing metabolic routes, offering a highly sophisticated level of biosynthetic modulation. nih.govbohrium.com

Table 2: Chemical and Advanced Tools for Modulating Lupulone Biosynthesis

| Approach | Tool/Molecule | Target Pathway | Mechanism of Action | Outcome |

| Chemical Inhibition | Ketoconazole | Ergosterol Biosynthesis | Inhibition of lanosterol 14-alpha-demethylase, a key enzyme in the pathway. nih.govresearchgate.net | Increased availability of DMAPP precursor, enabling lupulone production in engineered yeast. researchgate.net |

| Targeted Gene Editing | CRISPR/Cas9 | Bitter Acid Biosynthesis Genes | Precise editing (knockout, knockdown, or activation) of genes encoding key enzymes or transcription factors. nih.govbohrium.com | Potential for precise modulation of bitter acid levels in the native hop plant. |

Structure Activity Relationship Sar Studies of Lupulone and Its Derivatives

Impact of Structural Modifications on Biological Potencies

Structural modifications to the lupulone (B1675512) molecule can significantly alter its biological activities. Research indicates that the prenyl side chains are important for activity, particularly in interactions with bacterial cell walls due to their hydrophobic nature. wikipedia.orgmmsl.cz Studies comparing lupulone congeners, such as co-lupulone and n-lupulone, have shown variations in activity, with co-lupulone sometimes exhibiting lower activity than n-lupulone in certain contexts. researchgate.net Furthermore, studies on synthetic lupulone derivatives have demonstrated that specific modifications can lead to increased potency compared to the parent compound. For example, one synthetic lupulone derivative (referred to as 1h in one study) showed stronger anticancer activity against prostate cancer cells than lupulone itself. researchgate.netresearchgate.net

Modifications to the hydroxyl groups or the acyl side chain can also influence activity. For instance, in studies on antioxidative activity, the 5-hydroxyl group of bitter acids has been suggested as an active site, with analogues lacking this group showing reduced activity. tandfonline.com The nature of the acyl side chain also plays a role, as seen in the varying minimum inhibitory concentrations (MICs) of acyl-lupuphenones with different acyl groups against Bacillus subtilis. cdnsciencepub.com

Correlation of Hydrophobicity and Side Chain Variations with Bioactivity

Variations in the side chains, including the length and branching of the acyl group and the number and position of prenyl groups, can impact the degree of hydrophobicity and, consequently, the bioactivity. Studies have shown that compounds with more hydrophobic character tend to exhibit greater antibacterial activity. cdnsciencepub.comakjournals.comnih.govresearchgate.net For example, acyl-lupuphenones with three prenyl and one acyl side chain are among the most active antibacterial substances, and their MIC values vary depending on the specific acyl group. cdnsciencepub.com

Investigation of Keto-Enol Tautomerism and its Biological Implications

Lupulone, as a β-diketone, exists in equilibrium between keto and enol tautomeric forms. researchgate.netkingston.ac.ukmdpi.comresearchgate.netfrontiersin.org The tautomeric state can be influenced by the solvent, with different solvents favoring different tautomeric ratios. researchgate.netmdpi.comdur-a-avaler.com For instance, in cyclohexane, lupulone exists as a mixture of two enolic forms, while in DMSO-d6, one enolic form predominates. researchgate.netmdpi.com

The tautomeric equilibrium is important because the biological activity of β-diketones can be dependent on the dominant tautomeric form. researchgate.netmdpi.comresearchgate.net The ability of these compounds to chelate metal ions, which is linked to their β-diketone structure and tautomerism, is considered a potential mode of antibacterial action, allowing the passive diffusion of metal complexes out of bacterial cells. researchgate.netkingston.ac.uk While the exact implications of keto-enol tautomerism for the diverse biological activities of lupulone are still under investigation, it is recognized as a crucial structural feature that can affect binding interactions and physicochemical properties relevant to biological effects. researchgate.netmdpi.comresearchgate.netfrontiersin.org

Rational Design and Synthesis of Novel Lupulone Analogues

The understanding gained from SAR studies guides the rational design and synthesis of novel lupulone analogues with improved or targeted biological activities. researchgate.netresearchgate.netmdpi.comnih.gov Synthetic efforts aim to modify the lupulone structure to enhance potency, improve stability, or alter pharmacokinetic properties while maintaining or improving desired bioactivities such as anticancer or antimicrobial effects. researchgate.netresearchgate.netnih.govgoogle.com

Synthetic strategies often involve modifying the acyl side chain, the prenyl groups, or introducing new functional groups to the core structure. tandfonline.commdpi.comnih.gov For example, researchers have synthesized acetylated and methylated lupulone analogues to study their antioxidative activity. tandfonline.com The synthesis of dihydrochromen-7-one derivatives from lupulones has also been explored, partly to simplify structural analysis and confirm molecular structures. nih.gov The goal is to create compounds with tailored properties based on the established SAR. researchgate.netresearchgate.netnih.gov

Screening and Comparative Evaluation of Synthetic Lupulone Derivatives

Newly synthesized lupulone derivatives are subjected to rigorous screening and comparative evaluation to assess their biological activities relative to the parent compound and other known derivatives. researchgate.netresearchgate.netkingston.ac.uk This involves in vitro and sometimes in vivo assays to determine potency against specific targets, such as cancer cell lines or bacterial strains. researchgate.netresearchgate.netkingston.ac.uk

Screening studies have identified synthetic lupulone derivatives with enhanced anticancer activity against prostate cancer cells compared to lupulone. researchgate.netresearchgate.net Comparative evaluations help to establish the impact of specific structural modifications on activity and to identify lead compounds for further development. researchgate.netresearchgate.netkingston.ac.uk These studies often involve measuring parameters such as minimum inhibitory concentrations (MICs) for antibacterial activity or IC50 values for cytotoxicity or enzyme inhibition. medchemexpress.comcdnsciencepub.comakjournals.comnih.govresearchgate.netmedchemexpress.comacs.orgmdpi.com

Data from such screenings contribute significantly to refining the SAR and guiding future design efforts. For example, comparative studies on the antibacterial activity of lupulone congeners and derivatives have highlighted the importance of hydrophobicity and the nature of side chains. cdnsciencepub.comakjournals.comnih.govresearchgate.net

Here is an example of how data from screening might be presented, based on the search results indicating varying activities of lupulone and its derivatives against different targets:

| Compound | Activity Type | Target/Cell Line | Value (e.g., MIC, IC50) | Reference |

| Lupulone | Antibacterial | Bacillus subtilis | 0.98 µg/mL | researchgate.net |

| Co-lupulone | Antibacterial | Bacillus subtilis | 0.98 µg/mL | researchgate.net |

| Adlupulone | Antibacterial | Bacillus subtilis | 0.98 µg/mL | researchgate.net |

| Lupulone | Anticancer (Cytotoxic) | Prostate Cancer Cells (PC3, DU145) | Varied | researchgate.netresearchgate.net |

| Lupulone derivative 1h | Anticancer (Cytotoxic) | Prostate Cancer Cells (PC3, DU145) | Stronger than Lupulone | researchgate.netresearchgate.net |

| Lupulone | Antiangiogenic | HUVEC proliferation | Concentration-dependent inhibition | iiarjournals.org |

| Lupulone C | NO Production Inhibitor | Inhibitor | medchemexpress.com | |

| Lupulone | Antibacterial | S. aureus | 10–40 µg/mL (in extract) | mdpi.com |

| Lupulone | Antibacterial | M. tuberculosis (in vitro) | 15-25 µg/mL | akjournals.com |

Pharmacological Mechanisms of Action of Lupulone Pre Clinical Focus

Anticancer and Chemopreventive Mechanisms

Lupulone (B1675512) has shown promise as a potential anticancer and chemopreventive agent by influencing several critical processes involved in cancer development and progression. nih.govoup.com Its effects include the induction of apoptosis, inhibition of cell growth, and modulation of signal transduction pathways. nih.govoup.comnih.gov

Induction of Programmed Cell Death (Apoptosis)

A key mechanism by which Lupulone exerts its anticancer effects is through the induction of apoptosis in cancer cells. medkoo.comnih.govoup.comnih.govnih.govnih.govresearchgate.netbiocrick.comresearchgate.net This programmed cell death is a crucial process for eliminating damaged or unwanted cells and is often dysregulated in cancer. plos.org

Caspase-Dependent Apoptosis Pathways (e.g., Caspases 8, 9, 3)

Lupulone has been shown to induce caspase-dependent apoptosis. nih.govresearchgate.netbiocrick.com Caspases are a family of proteases that play a central role in the execution phase of apoptosis. plos.org Studies have indicated the involvement of initiator caspases, such as caspase-8 and caspase-9, and executioner caspase-3 in Lupulone-induced cell death. nih.govnih.govbiocrick.comactahort.org For instance, research in prostate cancer cells demonstrated that Lupulone derivatives induced caspase-dependent apoptosis associated with the activation of caspases 8, 9, and 3. nih.govbiocrick.com Inhibition of caspase-8 was found to reduce cell death induced by these derivatives, suggesting a mediation through caspase-8. nih.govbiocrick.com In human colon tumor cells, Lupulone triggered cell death involving caspase-8 activation, leading to the activation of caspases-9 and -3. nih.govactahort.org

Engagement of Death Receptor Signaling (e.g., Fas, TRAIL-R1, TRAIL-R2)

Lupulone has been observed to engage death receptor signaling pathways, which are part of the extrinsic apoptotic pathway. medkoo.comnih.govoup.comnih.govactahort.org These pathways are initiated by the binding of death ligands to their cognate death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and subsequent caspase activation. plos.orgplos.orgoncotarget.com Studies have shown that Lupulone up-regulates the expression of Fas receptor (Fas) and Fas ligand (FasL), as well as TNF-related apoptosis inducing ligand (TRAIL)-R1 (DR4) and -R2 (DR5) receptor proteins in human colon cancer cells. nih.govoup.com This suggests the involvement of Fas and TRAIL receptors-mediated pathways in Lupulone-induced apoptosis. nih.govoup.com Lupulone has been shown to activate TRAIL-death signaling pathways even in TRAIL-resistant cancer cells. nih.govactahort.org In SW480 colon cancer cells, Lupulone triggered cell death through a cross-talk between TRAIL-DR4/DR5 and the mitochondrial pathways, involving caspase-8 activation. nih.govactahort.org In metastatic SW620 cells, Lupulone restored sensitivity to TRAIL and activated the extrinsic apoptotic pathway via DR4/DR5 death receptors and the caspase-8/caspase-3 cascade. nih.govactahort.org

Modulation of Mitochondrial Membrane Permeability

Lupulone has also been shown to increase mitochondrial membrane permeability. nih.govoup.com Increased mitochondrial membrane permeability is a critical event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors like cytochrome c into the cytosol, which subsequently activates caspases. nih.govplos.orgactahort.orgmdpi-res.com In human colon cancer-derived metastatic cells, Lupulone increased mitochondrial membrane permeability. nih.govoup.com In SW480 cells, the cross-talk between TRAIL-DR4/DR5 and the mitochondrial pathway involved Bid protein cleavage, leading to mitochondrial cytochrome c release and activation of caspases-9 and -3. nih.govactahort.org

Inhibition of Cellular Proliferation and Tumor Growth

Beyond inducing apoptosis, Lupulone has demonstrated the ability to inhibit cellular proliferation and tumor growth in pre-clinical settings. nih.govoup.comnih.goviiarjournals.org Studies on human metastatic colon carcinoma-derived SW620 cells showed that Lupulone inhibited cell growth in a dose-dependent manner. nih.govoup.com For example, a 48-hour exposure to 40 µg/ml of Lupulone resulted in 70% inhibition of cell growth. nih.govoup.com In a rat model of colon carcinogenesis, treatment with Lupulone in drinking water led to a significant reduction in the number of preneoplastic lesions (aberrant crypt foci) and a drastic reduction in the total number of tumors. nih.govoup.com Lupulone has also been shown to inhibit angiogenesis, a process crucial for tumor growth and metastasis, by inhibiting endothelial cell proliferation, migration, and tube formation in vitro and in vivo. nih.goviiarjournals.org

Here is a table summarizing some pre-clinical data on Lupulone's effect on cell growth inhibition:

| Cell Line / Model | Lupulone Concentration | Exposure Time | Effect on Cell Growth | Citation |

| Human metastatic colon carcinoma SW620 | 40 µg/ml | 48 hours | 70% inhibition | nih.govoup.com |

| Human metastatic colon carcinoma SW620 | 40 µg/ml | 72 hours | 80% inhibition | oup.com |

| Human metastatic colon carcinoma SW620 | 10 µg/ml | 48 hours | 40% inhibition | oup.com |

| Human metastatic colon carcinoma SW620 | 10 µg/ml | 72 hours | 50% inhibition | oup.com |

| Wistar rats (colon carcinogenesis) | 0.005% in drinking water | 7 months | 50% reduction in preneoplastic lesions; 70-80% reduction in tumors | nih.govoup.com |

| Wistar rats (colon carcinogenesis) | 0.001% in drinking water | 7 months | 30% reduction in preneoplastic lesions | nih.govoup.com |

| Human umbilical vein endothelial cells (HUVEC) | 2.5-50 µg/ml | - | Concentration-dependent inhibition of proliferation | nih.goviiarjournals.org |

| Human umbilical vein endothelial cells (HUVEC) | 7.5 µg/ml | 6 days | ~50% inhibition of intrinsic proliferation | iiarjournals.org |

Regulation of Signal Transduction Pathways (e.g., p38 MAPK, p53)

Lupulone has been found to regulate several signal transduction pathways involved in cell survival, proliferation, and apoptosis. Notably, its effects on the p38 MAPK and p53 pathways have been investigated. nih.govmdpi.comtandfonline.comresearchgate.netdntb.gov.ua Research indicates that Lupulone triggers p38 MAPK-controlled activation of p53 and the TRAIL receptor apoptotic pathway in human colon cancer-derived metastatic cells. nih.govresearchgate.net Among the MAPKs (JNK, ERK, and p38), only p38 played a major role in Lupulone-triggered apoptosis in these cells. nih.gov Specific inactivation of p38 inhibited the Lupulone-triggered up-regulation of p53 and TRAIL-death receptor DR4/DR5 expression and prevented DNA fragmentation. nih.gov This suggests that the Lupulone-triggered enhanced expression of p38 plays a significant role in activating p53 and the TRAIL-death receptor apoptotic pathway. nih.gov

Anti-Angiogenic Activity and Inhibition of Neovascularization

Lupulone has demonstrated anti-angiogenic properties in both in vitro and in vivo pre-clinical models medkoo.comnih.govresearchgate.net. Studies using human umbilical vein endothelial cells (HUVECs) showed that lupulone induced a concentration-dependent inhibition of HUVEC proliferation and chemotaxis nih.gov. Furthermore, lupulone significantly reduced the formation of closed capillary-like structures in Matrigel, indicating a strong inhibitory effect on neovascularization in vitro nih.gov. In vivo investigations in mice administered lupulone (20 mg/kg/day) in drinking water for 21 days revealed a 50% reduction in new vessel formation in Matrigel plugs implanted subcutaneously compared to control groups nih.gov. These findings suggest that lupulone can inhibit angiogenesis, a critical process for tumor development and growth nih.govresearchgate.net.

Modulation of Autophagic Processes

Research indicates that lupulone and its derivatives can modulate autophagic processes in cancer cells, particularly in prostate cancer tandfonline.comopen.ac.uknih.gov. Studies have shown that lupulone and its synthetic derivatives increased the formation of LC3II, a marker associated with autophagy, suggesting the involvement of autophagy in prostate cancer cell death induced by these compounds tandfonline.com. While autophagy can play complex roles in cancer, this modulation by lupulone appears to be implicated in promoting cell death in these pre-clinical models tandfonline.comopen.ac.uknih.gov.

Inhibition of Cancer Cell Adhesion to Extracellular Matrices

While the search results highlight lupulone's effects on cancer cell growth and the importance of cell adhesion to the extracellular matrix (ECM) in cancer progression and metastasis, direct experimental data specifically demonstrating lupulone's inhibition of cancer cell adhesion to extracellular matrices is less explicitly detailed compared to its other activities wikipedia.orgmedkoo.comresearchgate.netresearchgate.netnih.govnih.govnumberanalytics.comhokudai.ac.jpmdpi.com. However, given that changes in cell adhesion molecules and interactions with the ECM are crucial for cancer cell invasion and metastasis, and lupulone has shown effects on cancer cell lines, further research may elucidate a more direct link in this specific area nih.govnumberanalytics.commdpi.com. Lupulone has been shown to inhibit the growth of SW620 colon cancer cells and induce apoptosis, which are processes related to controlling cancer progression, though the direct mechanism on ECM adhesion requires further specific investigation researchgate.net.

Antimicrobial Mechanisms

Lupulone exhibits potent antimicrobial activity, primarily against Gram-positive bacteria.

Activity against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Clostridium perfringens, Mycobacterium tuberculosis)

Lupulone has demonstrated activity against a range of Gram-positive bacterial strains wikipedia.orgmedkoo.comnih.govresearchgate.netoup.comresearchgate.netoup.com. It has been shown to inhibit the growth of Staphylococcus aureus, including methicillin-susceptible and methicillin-resistant strains wikipedia.orgmedkoo.comnih.govresearchgate.net. Studies have reported minimum inhibitory concentration (MIC) values for lupulone against S. aureus nih.govresearchgate.net. Lupulone has also been evaluated for its activity against Clostridium perfringens, a bacterium implicated in necrotic enteritis in poultry oup.comresearchgate.netoup.com. In vivo studies in a chicken model showed that lupulone administered through drinking water significantly reduced intestinal C. perfringens counts in both the jejunum and caecum at various dosages oup.comresearchgate.netoup.com. Furthermore, lupulone has shown strong in vitro antibiotic activity against Mycobacterium tuberculosis strain H37Rv wikipedia.orgnih.govresearchgate.netoup.com.

Here is a summary of some reported antimicrobial activities:

| Bacterial Strain | Activity Observed | Notes | Source(s) |

| Staphylococcus aureus | Inhibition of growth, Biofilm inhibition | Effective against susceptible and resistant strains. MIC values reported. | wikipedia.orgmedkoo.comnih.govresearchgate.netnih.gov |

| Clostridium perfringens | Inhibition of growth | Reduced intestinal counts in a chicken model. | oup.comresearchgate.netoup.com |

| Mycobacterium tuberculosis | Inhibition of growth | Strong in vitro activity against strain H37Rv. | wikipedia.orgnih.govresearchgate.netoup.com |

| Other Gram-Positive Bacteria | Inhibition of growth | Activity reported against Bacillus subtilis and Enterococcus spp. | medkoo.comnih.govresearchgate.netoup.com |

Inhibition of Biofilm Formation

Lupulone has been shown to inhibit the formation of bacterial biofilms, particularly by Staphylococcus aureus researchgate.netnih.govresearchgate.netsemanticscholar.org. Studies indicate that lupulone can reduce the number of bacterial cells released from biofilms and, at higher concentrations, can penetrate and reduce the number of surviving bacterial cells within established biofilms researchgate.net. Sub-inhibitory concentrations of lupulone have also been reported to decrease the adhesion of staphylococci to abiotic surfaces, which in turn inhibits biofilm formation nih.gov.

Proposed Mechanisms: Bacterial Membrane Disruption and Cation Chelation

The antimicrobial activity of lupulone against Gram-positive bacteria is primarily attributed to its effects on the bacterial membrane wikipedia.orgbiosynth.comnih.govoup.comoup.comcore.ac.ukresearchgate.netlumenlearning.commicrobenotes.com. Hop bitter acids, including lupulone, are thought to act as ionophores against the Gram-positive bacterial cell wall oup.comoup.com. This mechanism involves disrupting the transmembrane potential, leading to ATP leakage and ultimately cell death oup.comoup.com. The hydrophobic interactions of the prenyl groups present in the structure of beta-acids like lupulone with the bacterial cell walls are believed to contribute to this activity wikipedia.org. This disruption of the bacterial membrane and interference with ion gradients are key proposed mechanisms for lupulone's antibacterial effects wikipedia.orgbiosynth.comnih.govoup.comoup.comcore.ac.ukresearchgate.netmicrobenotes.com.

Synergistic Effects with Conventional Antimicrobial Agents

Lupulone has demonstrated intrinsic antimicrobial activity, particularly against Gram-positive bacteria. nih.govmdpi.comnih.gov More notably, pre-clinical research indicates that lupulone can exhibit synergistic effects when combined with conventional antimicrobial agents. nih.govresearchgate.netresearchgate.net This synergy suggests that lupulone could potentially enhance the effectiveness of existing antibiotics, offering a potential strategy to combat bacterial infections, including those caused by multidrug-resistant (MDR) strains. nih.govresearchgate.netresearchgate.netmdpi.com

Studies have shown that lupulone, in combination with certain antibiotics like polymyxin (B74138) B sulfate, tobramycin, and ciprofloxacin, can yield a high synergistic effect against bacterial growth. mdpi.comresearchgate.net The observed synergistic effects with lupulone in combination with synthetic antibiotics may be independent of the bacterial cell wall architecture. nih.govresearchgate.net Lupulone's ability to enhance the permeability of the cell membrane for antibiotics is a potential mechanism underlying this synergistic action. researchgate.net

Anti-Inflammatory Mechanisms

Lupulone has been investigated for its anti-inflammatory properties, with studies highlighting its influence on key inflammatory pathways. nih.govresearchgate.netresearchgate.netresearchgate.net

Inhibition of Nitric Oxide (NO) Production

Nitric oxide (NO) plays a significant role in inflammatory responses. good-days.ronih.gov Pre-clinical studies have shown that lupulone can inhibit the production of NO. researchgate.netgood-days.ronih.gov This inhibitory effect has been observed in macrophage cells stimulated with inflammatory agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-gamma). researchgate.netgood-days.ronih.gov The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) expression, the enzyme responsible for NO production in inflammatory conditions. researchgate.netgood-days.ronih.gov

Modulation of Nuclear Factor-κB (NF-κB) Signaling Pathways

Nuclear Factor-κB (NF-κB) is a crucial transcription factor involved in the regulation of numerous genes related to inflammation and immune responses. mdpi.comnih.govnih.govfrontiersin.org Modulation of NF-κB signaling is a common target for anti-inflammatory agents. Lupulone, along with other hop bitter acids and polyphenolic compounds, has been identified as a molecule that can interfere with intracellular immune signaling pathways, including the NF-κB pathway. mdpi.comnih.gov While some research on hop compounds and NF-κB focuses on other constituents like xanthohumol (B1683332) and humulone, the presence of lupulone in active fractions of hops that modulate NF-κB suggests its potential involvement in this pathway. mdpi.comnih.gov NF-κB is involved in the expression of pro-inflammatory genes such as tumor necrosis factor alpha (TNF-α), inducible nitric oxide synthase (iNOS), and various interleukins. mdpi.commdpi.com

Neuropharmacological Mechanisms

Pre-clinical research has also explored the effects of lupulone on the nervous system, particularly its potential influence on neurotransmission. researchgate.netresearchgate.netresearchgate.net

Modulation of Gamma-Aminobutyric Acid (GABA) Neurotransmission

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system and plays a key role in regulating neuronal excitability, anxiety, and sleep. researchgate.netresearchgate.netnih.govhormones.grplos.org Low GABA levels are associated with anxiety, restlessness, and depression. researchgate.nethormones.gr Studies on hop extracts and their components, including lupulones, suggest a potential to affect GABA synthesis, metabolism, and neurotransmission activity in the central nervous system. researchgate.netresearchgate.nethormones.grplos.org While some research highlights the effects of alpha-bitter acids (humulones) on sedative and antidepressant effects, beta-acids (lupulones) also appear to exhibit antidepressant activity, potentially by affecting GABA neurotransmission. researchgate.nethormones.gr

Other Emerging Biological Activities and Mechanisms

Beyond its historical use in brewing and recognized antimicrobial properties, pre-clinical research has revealed several other emerging biological activities and mechanisms of Lupulone. These include antioxidant effects, the inhibition of bone resorption, and interactions with bitter taste receptors (T2Rs) located in various tissues.

Antioxidant Activity and Free Radical Scavenging

Lupulone is considered one of the principal bioactive compounds in hops contributing to their antioxidant activity. nih.gov Hops, containing compounds like humulones and lupulones, have been extensively evaluated for their antioxidant capacity using various in vitro assays, such as DPPH, ABTS, and FRAP. nih.gov

Studies have shown that hop extracts containing a high relative percentage of lupulone exhibit hydroxyl free radical scavenging activity. researchgate.net The antioxidant activity of hop extracts, evaluated by radical cation scavenging activity using DPPH and ABTS assays, shows varying degrees of activity depending on the extraction method and hop variety. nih.govnih.gov For instance, in one study, the Oregon Fuggle variety, containing lupulone, exhibited high DPPH scavenging activity, indicating strong free radical neutralization. nih.gov Another study reported that a mixture containing lupulone showed greater antioxidant activity in ABTS assays compared to certain individual components. scielo.br

While hop extracts and mixtures containing lupulone demonstrate antioxidant potential, the specific contribution and mechanism of action of isolated Lupulone in free radical scavenging are areas of ongoing research. The prenyl side chains of hop β-acids, which include lupulone, are suggested to be reactive centers in interactions with radicals like the 1-hydroxyethyl radical. wikipedia.org

Inhibition of Bone Resorption

Pre-clinical studies suggest that Lupulone may play a role in inhibiting bone resorption. Osteoporosis is characterized by an imbalance between bone formation and resorption, and compounds that can modulate this balance are of interest. core.ac.ukmdpi.comresearchgate.net

Research indicates that Lupulone is a strong inhibitor of bone resorption in vitro. core.ac.uk While humulone, another hop bitter acid, has also shown inhibitory effects on the formation of osteoporotic lesions in dentine slices with a low IC50 value, Lupulone has also been reported to be a potent inhibitor. core.ac.uk

Studies using hops extract, which contains lupulone, have demonstrated osteogenic effects by promoting the differentiation of bone marrow stem cells (BMSCs) towards the osteoblastic lineage and inhibiting osteoclast activity in vitro. mdpi.comresearchgate.net This inhibition of osteoclast activity would consequently reduce bone resorption. mdpi.comresearchgate.net The mechanism may involve decreasing the ratio of RANKL to OPG, key regulators of osteoclastogenesis. mdpi.comresearchgate.net

While in vitro data suggest a role for lupulone in inhibiting bone resorption, the extent to which these findings translate to in vivo settings requires further investigation. core.ac.uk

Interaction with Bitter Taste Receptors (e.g., T2Rs) and Associated Cellular Responses

Lupulone is a bitter-tasting compound found in hop plants. guidetopharmacology.org Bitter taste receptors (T2Rs) are G protein-coupled receptors primarily known for their role in taste perception on the tongue, but they are also expressed in various extraoral tissues, including the gastrointestinal tract and airways, where they play broader chemosensory roles. nih.govresearchgate.netmedrxiv.org

Pre-clinical studies have shown that lupulone can activate specific human T2R receptors. Lupulone has been demonstrated to activate T2R1 and T2R14 in heterologously expressed systems. researchgate.netnih.gov Another study also indicated activation of T2R40 by beta-acids, which include lupulone. researchgate.netnih.gov

The activation of T2Rs by lupulone can lead to associated cellular responses. In sinonasal epithelial cells, for instance, lupulone has been shown to dose-dependently increase intracellular calcium levels, a common downstream signaling event following T2R activation. nih.gov Lower concentrations of lupulone induced small, sustained elevations in calcium, while higher concentrations resulted in larger elevations with defined peaks. nih.gov

In the gastrointestinal tract, T2Rs expressed on enteroendocrine cells are involved in detecting the chemical composition of food and can regulate the secretion of peptide hormones. researchgate.netmedrxiv.org Hop bitter compounds, including beta-acids like lupulone, have been shown to induce the secretion of anorexigenic hormones such as glucagon-like peptide 1 and cholecystokinin (B1591339) in intestinal cells, concurrently increasing the expression of certain Tas2r receptors in mouse models. researchgate.net Molecular docking studies suggest that lupulone may bind to Tas2r138 and its human orthologue T2R38, providing a basis for its interaction with these receptors. researchgate.net

The interaction of lupulone with T2Rs in various tissues highlights its potential influence on diverse physiological processes beyond taste perception, including those related to gut function and potentially immune responses in the airways. nih.govresearchgate.netnih.gov

Pre Clinical Research Models and Methodologies for Lupulone Studies

In Vitro Cellular Models for Mechanistic Investigations

Diverse cell lines and primary cell cultures are utilized to assess lupulone's effects on various cellular functions, including proliferation, apoptosis, migration, and inflammatory responses.

Human Cancer Cell Lines (e.g., Colon Carcinoma, Prostate Cancer, Melanoma)

Human cancer cell lines are frequently used to evaluate the potential antineoplastic properties of lupulone (B1675512). Studies have investigated its effects on colon carcinoma, prostate cancer, and melanoma cell lines.

In human colon cancer cells, such as SW480 and their derived metastatic SW620 cells, lupulone has been shown to induce apoptosis. Research indicates that lupulone can up-regulate the expression of TRAIL DR4/DR5 death receptors on the cell surface of both sensitive and resistant cell lines. nih.govactahort.org In SW480 cells, lupulone triggered cell death through a cross-talk between TRAIL-DR4/DR5 and the mitochondrial pathway, involving caspase-8 activation and Bid protein cleavage, leading to cytochrome c release and activation of caspases-9 and -3. nih.govactahort.org In metastatic SW620 cells, lupulone restored sensitivity to TRAIL and activated the extrinsic apoptotic pathway via DR4/DR5 receptors and the caspase-8/caspase-3 cascade. nih.govactahort.org Lupulone has been reported to inhibit the cell growth of SW620 colon cancer cells in a time- and dose-dependent manner, with an IC50 value ranging from 10 to 60 µg/mL. researchgate.net At a concentration of 40 µg/mL, lupulone inhibited SW620 cell growth by 70% after 48 hours and 80% after 72 hours. oup.com This concentration also increased the number of total dead cells, ranging from 18-20% at 48 hours to 30-45% at 72 hours. oup.com Lupulone also induced the expression of p53 in both SW480 and SW620 cells through the activation of TRAIL death receptor signaling pathways. sdstate.edu

Studies on prostate cancer cell lines, including PC3 and HT29, have demonstrated that lupulone and its derivatives exhibit cytotoxic effects. researchgate.netnih.gov Beta-acids, including lupulones, showed lower IC50 values against PC3 (2.4 µg/mL) and HT29 (8.1 µg/mL) cell lines compared to alpha-acids. nih.gov Lupulone derivatives have been found to induce caspase-dependent apoptosis in prostate cancer cells, associated with the activation of caspases 8, 9, and 3. researchgate.netnih.gov Inhibition of caspase 8 reduced cell death induced by these derivatives, suggesting its mediation through this pathway. researchgate.netnih.gov Autophagy, indicated by increased LC3II formation, is also implicated in prostate cancer cell death induced by lupulone and its synthetic derivatives. researchgate.netnih.gov Lupulone-conjugated nanocomposites have also shown lower cell viability and a higher rate of apoptosis in PC-3 human prostate cancer cells compared to healthy prostate epithelial cells (RWPE-1). nih.govresearchgate.net

Research has also explored the effects of hop extract components, including bitter acids, on melanoma cell growth in vitro. researchgate.net

Endothelial Cell Models for Angiogenesis Assays (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

Human Umbilical Vein Endothelial Cells (HUVECs) are a common model for studying angiogenesis, the formation of new blood vessels. Lupulone has been investigated for its potential antiangiogenic properties using HUVECs. nih.goviiarjournals.orgmedkoo.com

Studies using HUVECs have shown that lupulone can induce a concentration-dependent inhibition of HUVEC proliferation and chemotaxis. nih.goviiarjournals.org Lupulone at concentrations ranging from 2.5 to 50 µg/ml inhibited HUVEC proliferation and migration. nih.goviiarjournals.org Furthermore, lupulone caused a significant reduction in the formation of capillary-like structures on Matrigel, indicating a strong inhibitory effect on neovascularization in vitro. nih.goviiarjournals.org Specifically, lupulone hindered capillary-like tube formation by almost 60% at 5 µg/ml. iiarjournals.org Lupulone was able to inhibit endothelial cell basal and bFGF (basic fibroblast growth factor)-promoted angiogenesis by approximately 50% at concentrations as low as 5 µg/ml. iiarjournals.org

Macrophage Cell Lines for Anti-Inflammatory Studies (e.g., RAW264.7)

Macrophage cell lines, such as RAW 264.7 murine macrophages, are utilized to investigate the anti-inflammatory effects of compounds by assessing their impact on inflammatory mediators.

Studies have investigated the inhibitory effect of Humulus lupulus extracts and isolated compounds, including lupulone, on the production of nitric oxide (NO) and the expression of inducible NO synthase (iNOS) in LPS (lipopolysaccharide)-stimulated RAW 264.7 cells. jst.go.jp Lupulone was isolated from the ethyl acetate (B1210297) soluble fraction of Humulus lupulus extract, which significantly inhibited LPS/IFN-γ-induced NO production and iNOS expression. jst.go.jp While chalcones like xanthohumol (B1683332) were potent inhibitors, lupulone and some of its derivatives were also identified in the fraction exhibiting inhibitory effects on NO production. jst.go.jp Other studies on LPS-activated RAW 264.7 mouse macrophages have shown that while xanthohumol was the most potent inhibitor of pro-inflammatory cytokines like MCP-1 and TNF-alpha, beta-acids including hulupone (B1617202) (a related compound) showed moderate inhibitory activity on MCP-1 release. nih.gov

Neuronal-like Cell Systems for Neuropharmacological Evaluation

While the provided search results did not yield specific information regarding the use of neuronal-like cell systems specifically for evaluating the neuropharmacological effects of Lupulone C, research on hops and their components suggests potential interactions with the nervous system. However, direct in vitro studies using neuronal cell lines for this compound were not prominently featured in the search results.

Bacterial and Fungal Pathogen Strains for Antimicrobial Efficacy

Lupulone has demonstrated antimicrobial activity against various bacterial and fungal strains, particularly Gram-positive bacteria. medkoo.comwikipedia.orgnih.govmdpi.complos.orgnih.gov